Cas no 895414-24-1 (5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide)

5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide 化学的及び物理的性質
名前と識別子
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- 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide
- 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-ylmethyl)benzamide
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- インチ: 1S/C21H15ClN4O4S/c1-30-15-5-7-19-17(10-15)24-21(31-19)25(12-13-3-2-8-23-11-13)20(27)16-9-14(22)4-6-18(16)26(28)29/h2-11H,12H2,1H3
- InChIKey: LQFBJISAVHMUMY-UHFFFAOYSA-N
- SMILES: C(N(C1=NC2=CC(OC)=CC=C2S1)CC1=CC=CN=C1)(=O)C1=CC(Cl)=CC=C1[N+]([O-])=O
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2515-1982-10μmol |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2515-1982-2mg |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2515-1982-5mg |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2515-1982-4mg |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2515-1982-20mg |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2515-1982-100mg |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2515-1982-75mg |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2515-1982-15mg |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2515-1982-20μmol |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 20μl |
$79.0 | 2023-05-16 | |
Life Chemicals | F2515-1982-25mg |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-[(pyridin-3-yl)methyl]benzamide |
895414-24-1 | 90%+ | 25mg |
$109.0 | 2023-05-16 |
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamideに関する追加情報
Introduction to 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide (CAS No. 895414-24-1)
Chemical compounds continue to play a pivotal role in the advancement of pharmaceutical research and development. Among these, 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide, with the CAS number 895414-24-1, has garnered significant attention due to its unique structural properties and potential therapeutic applications. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense study in medicinal chemistry.
The molecular structure of 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide is characterized by a benzamide core linked to a nitro-substituted phenyl ring and a pyridinylmethyl side chain. The presence of the benzothiazole moiety further enhances its complexity and potential biological interactions. This intricate arrangement of functional groups has led researchers to explore its pharmacological profile in various disease models.
In recent years, there has been a growing interest in the development of novel compounds that target inflammation and immune modulation. The benzothiazole scaffold, known for its antimicrobial and anti-inflammatory properties, has been extensively studied in this context. 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide represents an innovative derivative that combines this scaffold with other pharmacophores to enhance its efficacy.
One of the most compelling aspects of this compound is its potential to interact with multiple biological targets. The nitro group, for instance, can participate in redox reactions, which are crucial for modulating cellular signaling pathways. Additionally, the pyridinylmethyl group may contribute to binding affinity with specific enzymes or receptors involved in inflammatory processes. These features make 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide a promising candidate for further investigation.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the chloro, nitro, and methoxy substituents at specific positions on the benzene ring is critical for achieving the desired biological activity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex benzothiazole core.
Evaluation of the pharmacological properties of 5-chloro-N-(5-methoxy-1,3-benzothiazol-2-yl)-2-nitro-N-(pyridin-3-yl)methylbenzamide has revealed several intriguing findings. In vitro studies have demonstrated its ability to inhibit key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes are central mediators of the inflammatory response and are often targeted by anti-inflammatory drugs.
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